molecular formula C15H19NO2 B1524434 Benzyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 1037834-61-9

Benzyl 6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1524434
M. Wt: 245.32 g/mol
InChI Key: LTXHYQGOXCHMHQ-UHFFFAOYSA-N
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Description

“Benzyl 6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It is also known as "1-Oxa-6-azaspiro [2.5]octan-6-carboxylic acid benzyl ester" . The compound is typically stored in a refrigerator and is available in the form of a colorless to pale yellow liquid or solid .


Molecular Structure Analysis

The molecular structure of “Benzyl 6-azaspiro[2.5]octane-6-carboxylate” contains a total of 39 bonds. These include 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, and 1 (thio-) carbamate .


Physical And Chemical Properties Analysis

“Benzyl 6-azaspiro[2.5]octane-6-carboxylate” has a molecular weight of 247.29 . It is a colorless to pale yellow liquid or solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

A study explored the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl, highlighting the environmental benefits of such substances. The compounds, including related spiro[2.5]octane derivatives, were effective in acidic solutions, with adsorption adhering to the Langmuir isotherm model. The research indicates that these compounds can offer significant protection against corrosion, making them valuable in materials science and engineering applications (Chafiq et al., 2020).

Organic Synthesis

The cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 1,5,7-trioxaspiro[2.5]octane-4,8-diones represents a method for constructing spiro compounds. This approach facilitates the synthesis of complex molecular architectures, demonstrating the utility of spiro[2.5]octane derivatives in organic synthesis and drug discovery (Tsuno, Kondo, & Sugiyama, 2006).

Drug Discovery Scaffolds

Another research avenue involves the synthesis of novel scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes from four-membered-ring ketones. The key transformation in this synthesis is a reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide, highlighting the potential of spiro[2.5]octane derivatives in medicinal chemistry (Chalyk et al., 2017).

Heterospirocyclic Compounds in Peptide Synthesis

Heterospirocyclic compounds based on the azaspiro[2.5]octane framework have been synthesized and employed as dipeptide synthons. Such compounds facilitate the creation of peptides, including analogs of antibiotics, showcasing the role of spiro[2.5]octane derivatives in peptide synthesis and potentially leading to novel therapeutic agents (Suter et al., 2000).

Safety And Hazards

The compound has been classified as potentially causing skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using only in well-ventilated areas .

properties

IUPAC Name

benzyl 6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(18-12-13-4-2-1-3-5-13)16-10-8-15(6-7-15)9-11-16/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXHYQGOXCHMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-azaspiro[2.5]octane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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